molecular formula C18H21NO4 B1243284 N-Benzoylmescaline

N-Benzoylmescaline

Cat. No. B1243284
M. Wt: 315.4 g/mol
InChI Key: LKEQQVSIASVWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoylmescaline is a natural product found in Piper umbellatum with data available.

Scientific Research Applications

Antibacterial Properties

  • Antibacterial Activity Against Helicobacter pylori: N-Benzoylmescaline, isolated from the Brazilian medicinal plant Pariparoba (Pothomorphe umbellata), has shown significant antibacterial activity against Helicobacter pylori (Isobe, Ohsaki, & Nagata, 2002).

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds: N-Benzoyl cyanoacetylhydrazine, a related compound, has been utilized in synthesizing various new heterocyclic compounds with potential biological activities, exhibiting antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).

Selective Metal Recovery

  • Selective Recovery of Toxic Metals: N-Benzoyl-N′,N′-diheptadecylthiourea, a derivative, has been evaluated for the extraction of toxic metals, showing high selectivity for mercury over other metals like cadmium and lead (Fontàs, Hidalgo, Salvadó, & Anticó, 2005).

Pharmaceutical Applications

  • Stability Studies in Pharmaceuticals: The stability of pharmaceutical products containing benzoyl peroxide, a related compound, has been studied using microcalorimetry. This includes analyzing solid state reactions of importance in pharmaceuticals (Beezer, O'Neill, Urakami, Connor, & Tetteh, 2004).

Analytical Chemistry

  • Spectrophotometric Reagents for Metal Determination

    N-Benzoyl derivatives have been used as reagents in spectrophotometry for the determination of various metals like vanadium, showing the formation of complexes in specific media (Majumdar & Das, 1966).

  • Chromatographic Separation of Amino Acids

    N-Aroyl d,l-amino acids, including N-Benzoyl derivatives, have been used for optical resolution in high-performance liquid chromatography, demonstrating the influence of the N-aroyl substituent on retention and resolution of amino acid enantiomers (Allenmark, Bomgren, & Borén, 1983).

properties

Product Name

N-Benzoylmescaline

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21NO4/c1-21-15-11-13(12-16(22-2)17(15)23-3)9-10-19-18(20)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)

InChI Key

LKEQQVSIASVWMD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCNC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCNC(=O)C2=CC=CC=C2

synonyms

N-benzoylmescaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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